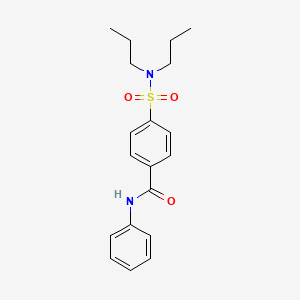
4-(dipropylsulfamoyl)-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(dipropylsulfamoyl)-N-phenylbenzamide is a chemical compound with the molecular formula C17H22N2O3S. It is known for its potential applications in various fields, including medicinal chemistry and industrial processes. The compound features a benzamide core with a dipropylsulfamoyl group and a phenyl group attached, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dipropylsulfamoyl)-N-phenylbenzamide typically involves the reaction of 4-aminobenzamide with dipropylsulfamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the compound meets the required quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-(dipropylsulfamoyl)-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research has focused on its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 4-(dipropylsulfamoyl)-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, inhibiting the enzyme’s activity. Additionally, the phenyl and benzamide groups can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(dipropylsulfamoyl)benzoic acid
- N-(4-sulfamoylphenyl)benzamide
- 4-(dipropylsulfamoyl)-N-methylbenzamide
Uniqueness
4-(dipropylsulfamoyl)-N-phenylbenzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both the dipropylsulfamoyl and phenyl groups allows for versatile reactivity and potential interactions with a wide range of molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C19H24N2O3S |
|---|---|
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
4-(dipropylsulfamoyl)-N-phenylbenzamide |
InChI |
InChI=1S/C19H24N2O3S/c1-3-14-21(15-4-2)25(23,24)18-12-10-16(11-13-18)19(22)20-17-8-6-5-7-9-17/h5-13H,3-4,14-15H2,1-2H3,(H,20,22) |
Clé InChI |
VVYMBKMZCNOTEC-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Methyl-1-(pyridine-3-carbonyl)pyrrolidin-2-yl]methanaminedihydrochloride](/img/structure/B15319512.png)

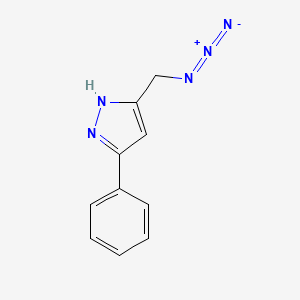
![n-[(1-Benzothiophen-3-yl)methyl]hydroxylamine](/img/structure/B15319539.png)
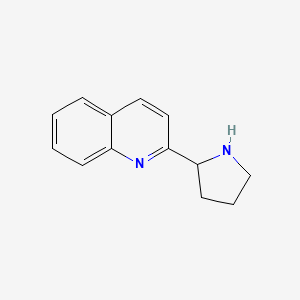
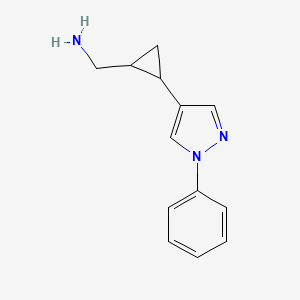
![tert-butylN-({4-[(fluorosulfonyl)methyl]-1,3-oxazol-5-yl}methyl)carbamate](/img/structure/B15319563.png)
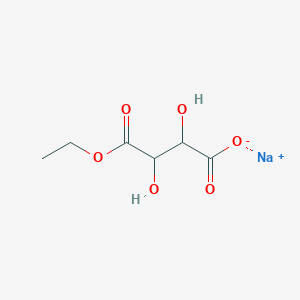
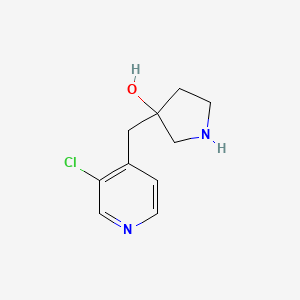
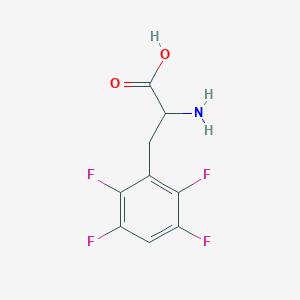

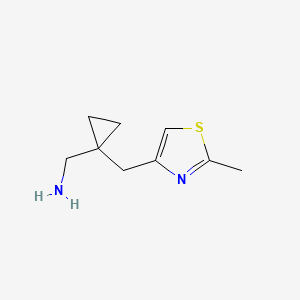

![1-[1-(6-Methoxynaphthalen-2-yl)cyclopropyl]ethan-1-ol](/img/structure/B15319623.png)
